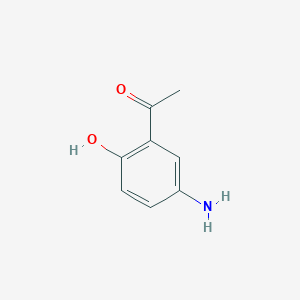

1-(5-Amino-2-hydroxyphényl)éthanone

Vue d'ensemble

Description

1-(5-Amino-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with an ethanone group. This compound is known for its yellow solid form and is used in various scientific research applications .

Applications De Recherche Scientifique

1-(5-Amino-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .

Mode of Action

1-(5-Amino-2-hydroxyphenyl)ethanone acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .

Biochemical Pathways

The disturbance in the QS system caused by 1-(5-Amino-2-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor

Result of Action

The action of 1-(5-Amino-2-hydroxyphenyl)ethanone leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .

Action Environment

It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .

Méthodes De Préparation

The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone can be achieved through several routes. Another approach includes the reaction of 5-amino-2-hydroxyacetophenone with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(5-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-(5-Amino-2-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

2-Hydroxyacetophenone: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Amino-2-hydroxyacetophenone: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

The uniqueness of 1-(5-Amino-2-hydroxyphenyl)ethanone lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity .

Activité Biologique

1-(5-Amino-2-hydroxyphenyl)ethanone, also known as AHPE, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antivirulence applications. This article provides an in-depth examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-(5-Amino-2-hydroxyphenyl)ethanone has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 50-80-6

Antimicrobial Activity

Research indicates that 1-(5-Amino-2-hydroxyphenyl)ethanone exhibits significant antimicrobial properties, particularly against various strains of bacteria.

Minimum Inhibitory Concentration (MIC)

The effectiveness of AHPE against different bacterial strains can be summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 25 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Enterococcus faecalis | 30 |

These results suggest that AHPE is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial activity.

Antivirulence Properties

1-(5-Amino-2-hydroxyphenyl)ethanone has been identified as an antivirulence agent against Pseudomonas aeruginosa. This bacterium is known for its virulence factors that contribute to its pathogenicity. The compound's mechanism involves the inhibition of quorum sensing (QS), a communication system that bacteria use to coordinate their behavior.

Case Study: Inhibition of Quorum Sensing

A study conducted on Pseudomonas aeruginosa demonstrated that treatment with AHPE resulted in:

- Inhibition of QS-regulated phenotypes : The compound reduced biofilm formation and swarming motility.

- Impact on virulence factors : Significant decreases in pyocyanin production were observed, indicating a reduction in the bacterium's ability to cause disease.

The results from this study are illustrated in the following table:

| Treatment Concentration (µg/mL) | Biofilm Formation (%) | Swarming Motility (%) |

|---|---|---|

| Control | 100 | 100 |

| 12.5 | 70 | 80 |

| 25 | 40 | 50 |

| 50 | 10 | 20 |

The biological activity of AHPE is attributed to its ability to disrupt bacterial communication and metabolic processes. The compound appears to affect the transcriptional levels of key genes involved in QS, leading to reduced pathogenicity.

Metabolic Analysis

Metabolic profiling of treated bacterial cells revealed significant alterations in metabolite levels, including:

- Increased levels of lactate and glutamate

- Decreased levels of amino acids such as lysine and glycine

This metabolic shift indicates that AHPE not only inhibits bacterial growth but also disrupts essential metabolic pathways necessary for survival and virulence.

Propriétés

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHPBDGZHWKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379462 | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-80-6 | |

| Record name | 2-Acetyl-4-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.